N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
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Description
N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
The interaction of the compound with its targets could involve a conformational switch, converting a target-binding event into proteostatic regulation of the effector protein .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, some compounds might interrupt the TLR7/8-IRF5 signaling pathway, preventing downstream proinflammatory responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, 1,2,4-oxadiazole derivatives show better hydrolytic and metabolic stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some compounds might have antiviral, anti-inflammatory, or anticancer activities .
Biological Activity
N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure : The compound features a complex structure with multiple pharmacophores, including a chlorinated aromatic ring, a piperazine moiety, and a pyrimidine derivative. This structural diversity suggests potential interactions with various biological targets.
IUPAC Name : this compound
CAS Number : [1797008-31-1]
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate the necessary functional groups while ensuring high purity and yield. The characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm the structure and assess purity.
Anticonvulsant Activity
Recent studies have focused on the anticonvulsant properties of related compounds. For instance, derivatives of N-(2-chloro-6-methylphenyl)-2-(4-piperazin-1-yl)acetamide have shown significant activity in animal models for epilepsy. The structure–activity relationship (SAR) studies indicated that modifications in the piperazine moiety could enhance anticonvulsant efficacy, particularly through interaction with sodium channels .
The proposed mechanism of action for this compound involves modulation of neurotransmitter systems, particularly through the inhibition of voltage-gated sodium channels. This action is crucial in preventing seizure propagation in neuronal tissues. Additionally, compounds with similar structures have been noted for their ability to act as serotonin receptor agonists, which may contribute to their overall pharmacological profile .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to this compound:
- Anticonvulsant Screening : A study assessed various derivatives for their anticonvulsant properties using the maximal electroshock (MES) test. Compounds exhibiting significant protection against seizures were identified, with some showing efficacy comparable to established antiepileptic drugs like phenytoin .
- Neurotoxicity Assessment : The acute neurological toxicity was evaluated using the rotarod test in mice. Compounds with higher lipophilicity demonstrated delayed but prolonged anticonvulsant effects, suggesting a complex interaction with central nervous system (CNS) tissues .
- Receptor Binding Studies : In vitro binding assays indicated that certain derivatives exhibited moderate affinity for sodium channels, which correlates with their anticonvulsant activity. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-17-4-3-5-20(25)24(17)28-22(31)15-33-23-14-21(26-16-27-23)30-12-10-29(11-13-30)18-6-8-19(32-2)9-7-18/h3-9,14,16H,10-13,15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIADRWBEQYYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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